molecular formula C11H14BrN3O5S B1259366 Psammaplin C

Psammaplin C

Cat. No.: B1259366
M. Wt: 380.22 g/mol
InChI Key: LZIKVOPNIDEBQJ-OQLLNIDSSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Psammaplin C is a bromotyrosine-derived natural product isolated from marine sponges of the order Verongida, particularly from the genus Pseudoceratina . It belongs to the psammaplin family of symmetrical disulfide-linked dimers, which are characterized by oxime groups and disulfide bonds . Like other members of its family, preliminary research suggests it possesses a broad spectrum of biological activities that are of significant interest in chemical biology and drug discovery . While specific mechanistic studies on this compound are less extensive than for Psammaplin A, its structural similarity implies potential for similar research applications. These may include investigation as an: - Epigenetic Modulator: Psammaplin analogs are recognized as potent inhibitors of histone deacetylases (HDAC) and DNA methyltransferases (DNMT), key enzymes involved in the epigenetic regulation of gene expression . This dual inhibitory potential makes them valuable tools for probing epigenetic mechanisms in cellular models. - Antimicrobial Agent: Compounds in the psammaplin family have demonstrated antibacterial activity, including against strains like Staphylococcus aureus (SA), potentially through mechanisms such as DNA gyrase inhibition . - Cytotoxic Agent: Research on related psammaplins has shown promising antiproliferative activities against various human cancer cell lines, positioning them as interesting leads in oncology research . The disulfide bond and oxime moieties are considered indispensable for the bioactivity of these molecules, with the disulfide acting as a prodrug that is reduced to the active thiol form within cells . Note: This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14BrN3O5S

Molecular Weight

380.22 g/mol

IUPAC Name

(2E)-3-(3-bromo-4-hydroxyphenyl)-2-hydroxyimino-N-(2-sulfamoylethyl)propanamide

InChI

InChI=1S/C11H14BrN3O5S/c12-8-5-7(1-2-10(8)16)6-9(15-18)11(17)14-3-4-21(13,19)20/h1-2,5,16,18H,3-4,6H2,(H,14,17)(H2,13,19,20)/b15-9+

InChI Key

LZIKVOPNIDEBQJ-OQLLNIDSSA-N

Isomeric SMILES

C1=CC(=C(C=C1C/C(=N\O)/C(=O)NCCS(=O)(=O)N)Br)O

Canonical SMILES

C1=CC(=C(C=C1CC(=NO)C(=O)NCCS(=O)(=O)N)Br)O

Synonyms

psammaplin C

Origin of Product

United States

Biosynthetic Investigations of Psammaplin C

Proposed Biogenetic Pathways for Bromotyrosine-Derived Alkaloids

The biosynthesis of the vast family of bromotyrosine alkaloids is understood to originate from the primary amino acid L-tyrosine, which itself is derived from phenylalanine. nih.govmdpi.com From this common starting point, a cascade of modifications including bromination, decarboxylation, oxidation, and dimerization leads to a wide array of chemical structures. d-nb.info These derivatives are generally categorized into several major classes based on their structural features, with distinct proposed biogenetic origins for each. nih.gov

For instance, simple bromotyrosine derivatives are thought to arise from a single bromotyrosine unit undergoing various modifications. nih.gov More complex structures, such as the spirocyclohexadienylisoxazolines, are proposed to form when one or two bromotyrosine units are transformed via an arene oxide biosynthetic pathway. nih.gov The bastadins are macrocyclic structures biogenetically derived from the oxidative phenolic coupling of four bromotyrosine units. nih.gov Psammaplin C belongs to the oxime class of bromotyrosine derivatives. nih.govnih.gov The general hypothesis for this class involves the modification of a bromotyrosine precursor into an α-keto acid, followed by oximation. tandfonline.com For dimeric compounds like the related Psammaplin A, this oxime unit is then condensed with a sulfur-containing moiety, such as a dimer of modified cysteine. nih.govasm.org

Table 1: Major Classes and Proposed Biogenetic Origins of Bromotyrosine Alkaloids

Alkaloid ClassKey Structural FeatureProposed Biogenetic OriginReference
Simple DerivativesSingle modified bromotyrosine unitDegradation, reduction, alkylation, or esterification of one bromotyrosine molecule. nih.gov
SpirocyclohexadienylisoxazolinesSpirocyclic isoxazoline (B3343090) ringTransformation of one or two bromotyrosine units via an arene oxide pathway. nih.gov
BastadinsMacrocyclic tetrapeptideOxidative phenolic coupling of four bromotyrosine-derived units. nih.gov
OximesOxime functionality (-C=N-OH)Conversion of a bromotyrosine-derived α-keto acid with a source of hydroxylamine (B1172632). nih.govtandfonline.com

Elucidation of Enzymatic Steps in this compound Biosynthesis

While the complete enzymatic pathway for this compound has not been fully elucidated, the key chemical transformations required suggest the involvement of several specific enzyme families. The biosynthesis is believed to be mediated by a series of enzymatic reactions that build the molecule step-by-step from its basic precursors. mdpi.com

The initial and defining step for this entire class of compounds is the bromination of the tyrosine ring. This is likely catalyzed by a vanadium-dependent bromoperoxidase, an enzyme commonly found in marine organisms that utilizes bromide ions from seawater to halogenate organic substrates. Following bromination, the amino acid side chain is modified. This process is thought to involve transaminases to convert the amino acid to its corresponding α-keto acid, 3-bromo-4-hydroxyphenylpyruvic acid. d-nb.info This intermediate is then converted to the characteristic oxime moiety, a reaction that likely involves an uncharacterised oxidase or dehydrogenase and a source of hydroxylamine.

The formation of the amide bond linking the bromotyrosine oxime core to the aminoethane sulfonamide tail would require an enzyme such as a non-ribosomal peptide synthetase (NRPS) or a related ligase. These enzymes are known to activate carboxylic acids and catalyze amide bond formation in the biosynthesis of many complex natural products.

The origin of the unique primary sulfonamide group of this compound is particularly intriguing. Biosynthetic studies on other natural product sulfonamides, which are rare, suggest sophisticated enzymatic machinery. nih.govresearchgate.net One proposed mechanism involves the oxidation of a sulfur-containing precursor, possibly derived from cysteine or a related metabolite, to generate a reactive sulfur dioxide or sulfonyl species. nih.gov A flavin-dependent enzyme could induce radical formation on a nitrogen-containing precursor, which then reacts with the sulfur species to form the critical S-N bond. nih.gov However, the specific enzymes responsible for this transformation in the context of this compound biosynthesis remain to be identified.

Precursor Incorporation Studies for Biosynthetic Pathway Delineation

Precursor incorporation studies using isotopically labeled compounds are a cornerstone for delineating biosynthetic pathways. A landmark 1995 study by Carney and Rinehart on the marine sponge Aplysina fistularis provided crucial evidence for the origins of bromotyrosine metabolites. nih.govmdpi.comnih.gov By feeding the sponge with radiolabeled amino acids, they were able to trace the flow of atoms from simple precursors into complex final products.

The study demonstrated that ¹⁴C-labeled L-tyrosine was efficiently incorporated into bromotyrosine-derived natural products. nih.govnih.gov This confirmed that L-tyrosine is the primary building block. Furthermore, the investigation showed that the sponge could utilize both [U-¹⁴C]-L-3-bromotyrosine and [U-¹⁴C]-L-3,5-dibromotyrosine, incorporating them into more complex metabolites like dibromoverongiaquinol and aeroplysinin-1. nih.gov This indicates that bromination can occur at the amino acid level before further assembly. The initial precursor for the entire pathway was traced back to phenylalanine, which is hydroxylated to form tyrosine. mdpi.com These foundational studies, while not on this compound directly, established the fundamental steps at the beginning of the biosynthetic pathway for the entire class of bromotyrosine alkaloids. unige.it

More targeted precursor logic for psammaplin-type compounds suggests that the core structure arises from the condensation of a modified bromotyrosine unit with cysteamine (B1669678) (derived from cysteine). asm.org It has also been noted that a simplified acid, lacking the terminal amine of the cystamine-derived portion of Psammaplin A, exists as a synthetic compound and has been speculated to be a possible biosynthetic precursor. nih.gov

Table 2: Key Precursor Incorporation Studies in Bromotyrosine Alkaloid Biosynthesis

Labeled Precursor FedOrganismKey FindingReference
[U-¹⁴C]-L-TyrosineAplysina fistularisEfficiently incorporated, confirming L-tyrosine as the primary precursor. nih.govnih.gov
[U-¹⁴C]-L-3-bromotyrosineAplysina fistularisIncorporated into downstream metabolites, showing bromination can be an early step. nih.gov
[U-¹⁴C]-L-3,5-dibromotyrosineAplysina fistularisIncorporated into downstream metabolites. nih.gov
[methyl-¹⁴C]methionineAplysina fistularisSpecifically incorporated into O-methyl groups of certain derivatives (e.g., aeroplysinin-1). nih.gov

Chemical Synthesis Strategies for Psammaplin C and Its Analogs

Challenges in Early Total Synthetic Approaches to Psammaplin C

Early attempts to synthesize this compound were met with significant difficulties that hindered the efficient production of the target molecule. These challenges primarily revolved around key intermediates and the selection and removal of protecting groups.

Limitations Associated with Ambiguous Key Intermediates

A significant obstacle in the initial reported synthetic route for this compound was the use of a bis-O-benzyl protected oxime acid as a key intermediate. unifi.itacs.org The conditions described for the generation of this crucial building block were found to be ambiguous, and efforts to optimize this step proved unsuccessful. unifi.itacs.org This ambiguity created a bottleneck in the synthetic sequence, making the route unreliable and difficult to reproduce.

Difficulties with Protecting Group Strategies and Deprotection Conditions

The choice of protecting groups and the conditions required for their removal posed another major challenge. The established synthesis relied on benzyl (B1604629) ethers to protect the phenolic and oxime hydroxyl groups. unifi.itacs.org The final step of this synthesis required the cleavage of these benzyl ethers using trimethylsilyl (B98337) iodide (TMSI), a strong Lewis acid. unifi.itacs.org TMSI is known to be extremely sensitive to moisture, making it inconvenient to handle and posing practical difficulties for the scalability and reproducibility of the synthesis. unifi.it

Development of Improved and Alternate Synthetic Routes to this compound

To overcome the limitations of the initial approach, researchers developed new and improved synthetic routes. These alternative strategies focused on adapting methodologies from related natural products, optimizing reaction conditions, and definitively establishing the stereochemistry of the final product.

Adaptation of Synthetic Methodologies from Related Psammaplins (e.g., Psammaplin A)

A successful alternative synthesis of this compound was developed by adapting a route previously reported for the related disulfide metabolite, Psammaplin A. unifi.itacs.org This new strategy began with the commercially available 3-bromo-4-hydroxy benzaldehyde. An Erlenmeyer reaction with N-acetyl glycine (B1666218) yielded a benzylidene oxazolone, which was then converted to an α-keto acid via acid hydrolysis. unifi.it This approach circumvented the problematic intermediates of the earlier synthesis.

Optimization of Reaction Conditions for Enhanced Yield and Stereocontrol

A key improvement in the alternate synthetic route was the strategic use of protecting groups. Instead of benzyl groups, a tetrahydropyranyl (THP) group was used to protect the oxime hydroxylamine (B1172632). This O-THP protected oxime acid was then activated with N-hydroxysuccinimide and coupled with β-aminoethanesulfonamide hydrochloride to form the protected this compound derivative. unifi.it A significant advantage of this new route is that only the oxime oxygen requires protection, while the phenolic hydroxyl group does not, streamlining the process. unifi.it The final deprotection of the THP group was achieved under mild conditions using 4M HCl in dioxane, which is a more manageable and less harsh method than using TMSI. unifi.it This optimized route is expected to facilitate easier access to more primary sulfonamide analogues of this compound due to its mild conditions and good yields. unifi.it

Strategic Design for the Synthesis of this compound Analogs

The unique structural features and promising biological activities of this compound have spurred considerable interest in the development of synthetic strategies to access not only the natural product itself but also a diverse range of analogs. These efforts are crucial for exploring structure-activity relationships (SAR) and identifying derivatives with improved potency and selectivity. Strategic design in this context involves both the development of efficient methods for constructing the core scaffold and the implementation of modular approaches that allow for systematic structural modifications.

Methodologies for Facilitating Access to Primary Sulfonamide Analogs

This compound is a rare example of a natural product bearing a primary sulfonamide moiety (-SO₂NH₂), a functional group of significant importance in medicinal chemistry. ekb.egunifi.it This group is a well-established zinc-binding group (ZBG) in a variety of metalloenzyme inhibitors. nih.gov Consequently, the development of synthetic routes that readily allow for the introduction and modification of this functionality is a key aspect of analog design.

Traditional methods for the synthesis of primary sulfonamides often involve the reaction of a sulfonyl chloride with ammonia (B1221849) or an ammonia equivalent. nih.govrsc.org This approach is applicable to the synthesis of this compound analogs. The required aminoethylsulfonamide fragment can be prepared and then coupled with the bromotyrosine-oxime core. For instance, a synthetic route to β-aminoethanesulfonamide hydrochloride has been reported, which can then be used as a building block. unifi.it

However, to create a library of analogs with diverse sulfonamide functionalities, more versatile and modern synthetic methods are often employed. These can include:

Sulfur Dioxide Surrogates: Reagents like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) can be used as a source of SO₂ in palladium-catalyzed reactions to construct sulfonamides from aryl halides or boronic acids and an amine source. rsc.org This allows for the late-stage introduction of the sulfonamide group, which is advantageous for creating structural diversity.

Oxidation of Thiols: Aromatic or aliphatic thiols can be oxidized in situ to the corresponding sulfonyl chlorides, which are then reacted with an amine. ekb.eg This method provides an alternative entry to the key sulfonyl chloride intermediate.

Late-Stage Functionalization: Recent advances have focused on the late-stage functionalization of the primary sulfonamide group itself. This allows for the modification of an existing sulfonamide on a complex molecule, providing direct access to a range of N-substituted analogs. thieme-connect.com

In the context of this compound, a library of derivatives has been synthesized where the ethylene-sulfonamide fragment was varied. nih.gov This included changing the linker length between the amide and the sulfonamide, as well as replacing the ethylenesulfonamide with other sulfonamide-containing moieties like benzenesulfonamide (B165840) or 1,3,4-thiadiazole-2-sulfonamide. nih.gov These modifications are critical for probing the specific interactions of the sulfonamide group with its biological targets.

Method Description Applicability to this compound Analogs Reference
Sulfonyl Chloride and AmmoniaReaction of a pre-formed sulfonyl chloride with ammonia.Fundamental method for introducing the primary sulfonamide. nih.govrsc.org
Sulfur Dioxide Surrogates (e.g., DABSO)Palladium-catalyzed coupling of an aryl halide/boronic acid, a SO₂ surrogate, and an amine.Enables late-stage introduction and diversification of the sulfonamide moiety. rsc.org
Oxidation of ThiolsIn situ oxidation of a thiol to a sulfonyl chloride, followed by amination.Provides an alternative route to the key sulfonyl chloride precursor. ekb.eg
Modification of the Sulfonamide LinkerSynthesis of various amino-sulfonamide building blocks with different linkers.Allows for the exploration of the optimal distance and geometry of the sulfonamide group. nih.gov

Modular Synthetic Approaches for Structural Diversification

A modular or divergent synthetic strategy is highly desirable for generating a library of this compound analogs. This approach involves the synthesis of key intermediates or building blocks that can be readily combined and modified to produce a wide array of final compounds. This allows for the systematic exploration of the chemical space around the this compound scaffold. For this compound, structural diversification can be envisioned at three main positions: the bromotyrosine core, the oxime functionality, and the sulfonamide side chain.

Diversification of the Bromotyrosine Core: The bromotyrosine unit is a key structural feature. Analogs have been synthesized with variations in the substitution pattern of the aromatic ring. nih.gov For example, derivatives with hydrogen or a hydroxyl group in place of the bromine atom have been prepared. nih.gov This allows for an assessment of the role of the halogen and the phenol (B47542) group in biological activity. Synthetic strategies often start from a substituted benzaldehyde, which is then elaborated to the α-keto acid and subsequently the oxime. unifi.it By starting with different commercially available benzaldehydes, a range of analogs with modified aromatic cores can be accessed.

Modification of the Oxime Functionality: The oxime group is another critical element of the this compound structure. It can exist as either the E or Z isomer, and its geometry can influence biological activity. Synthetic routes often allow for the protection of the oxime hydroxyl group, for instance with a tetrahydropyranyl (THP) or benzyl (Bn) group, which can be removed in a final step. unifi.itnih.gov Analogs with the free oxime or protected oximes have been synthesized to probe the importance of this functional group. nih.gov

Varying the Side Chain: As discussed in the previous section, the sulfonamide side chain is a prime target for modification. A modular approach allows for the coupling of a common bromotyrosine-oxime acid intermediate with a variety of pre-synthesized amino-sulfonamides. This has been successfully applied to create a library of this compound derivatives with different sulfonamide components. nih.gov

The synthesis of analogs of the related natural product, Psammaplin A, which is a disulfide dimer, has also provided valuable insights into modular synthetic strategies that are applicable to this compound. mdpi.com These studies have demonstrated the feasibility of modifying the disulfide bond, the aromatic substituents, and the oxime functionality to create large libraries of compounds for biological screening. mdpi.com

Module Point of Diversification Examples of Modifications Synthetic Strategy Reference
Bromotyrosine CoreAromatic Ring Substitution- H instead of Br- OH instead of Br- Different halogen atomsStart from variously substituted benzaldehydes. nih.gov
Oxime FunctionalityOxime Geometry and Substitution- Free oxime (-OH)- Protected oxime (e.g., -OTHP, -OBn)Oximation of an α-keto acid intermediate with different hydroxylamine derivatives. unifi.itnih.gov
Side ChainSulfonamide Moiety- Varied linker length- Aryl sulfonamides- Heterocyclic sulfonamidesCoupling of the core acid with a library of pre-synthesized amino-sulfonamides. nih.gov

Molecular Mechanisms of Action of Psammaplin C

Carbonic Anhydrase (CA) Enzyme Inhibition

Psammaplin C, a natural product isolated from the marine sponge Pseudoceratina purpurea, is distinguished as one of the few naturally occurring primary sulfonamides. nih.govnih.gov This structural feature, a primary sulfonamide (RSO₂NH₂), is a classic zinc-binding group known for potent inhibition of carbonic anhydrases (CAs). nih.gov CAs are zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. unifi.it The primary sulfonamide moiety of this compound interacts directly with the catalytic zinc ion (Zn²⁺) in the active site of the enzyme, effectively blocking its function. nih.govunifi.it Investigations into its inhibitory profile have revealed that this compound is an effective inhibitor of multiple human (h) CA isoforms, with inhibition constants (K_i_) spanning from the sub-nanomolar to the nanomolar range. researchgate.netnih.gov

This compound demonstrates a distinct and varied inhibition profile across a panel of human carbonic anhydrase isoforms. unifi.it Its activity is not uniform, showing a marked preference for certain isoforms, particularly the tumor-associated hCA XII. nih.govunifi.it This differential inhibition highlights its potential as a selective inhibitor. The compound effectively inhibits several isoforms, including hCA I, hCA II, hCA IX, and hCA XII, with varying degrees of potency. nih.govacs.org

This compound exhibits potent inhibition of the cytosolic isoform hCA I, with a reported inhibition constant (K_i_) of 48.1 nM. researchgate.netnih.govacs.org

Against the ubiquitous cytosolic isoform hCA II, this compound shows a K_i_ value of 88.0 nM. nih.govresearchgate.netnih.govacs.org The crystal structure of this compound in complex with hCA II has been resolved, providing insight into its binding mode. nih.govresearchgate.net

The compound is a low-nanomolar inhibitor of the tumor-associated isoform hCA IX, which is a validated target in cancer therapy. nih.govacs.org The measured K_i_ value for this compound against hCA IX is 12.3 nM. nih.govresearchgate.netnih.govacs.org

This compound demonstrates exceptional and unprecedented inhibitory activity against hCA XII, another critical tumor-associated isoform. unifi.itrcsb.org It acts as a sub-nanomolar inhibitor with a K_i_ of 0.79 nM, making it one of the most potent inhibitors identified for this isoform. nih.govresearchgate.netacs.orgnih.govacs.orgmdpi.com This potent inhibition is significantly stronger than that of the clinically used CA inhibitor acetazolamide (B1664987) (K_i_ = 5.7 nM against hCA XII). researchgate.net

Inhibition Profile of this compound against Human Carbonic Anhydrase Isoforms

IsoformInhibition Constant (K_i_)Reference
hCA I48.1 nM researchgate.netnih.govacs.org
hCA II88.0 nM nih.govresearchgate.netnih.govacs.org
hCA IX12.3 nM nih.govresearchgate.netnih.govacs.org
hCA XII0.79 nM nih.govunifi.itresearchgate.netacs.org

The remarkable isoform selectivity of this compound, particularly its sub-nanomolar potency for hCA XII over other isoforms like hCA I and hCA II, is rooted in specific molecular interactions within the enzyme's active site. unifi.itrcsb.org To elucidate these mechanisms, X-ray crystallography studies have been conducted. unifi.itresearchgate.net Researchers engineered the easily crystallized hCA II enzyme to create active site mimics of hCA IX and hCA XII, allowing for high-resolution structural analysis of this compound's binding pose. unifi.itrcsb.orgmdpi.com

These structural studies reveal that while the primary sulfonamide group anchors the inhibitor to the catalytic zinc ion in all inhibited isoforms, the "tail" portion of the this compound molecule engages in unique interactions with amino acid residues that differ between the isoforms. nih.govunifi.it In the complex with the hCA XII mimic, specific hydrogen bonds are formed that are not present in the hCA II complex. unifi.it The nitrogen atom in the amide linker of this compound is positioned 3.1 Å from the side chain of Threonine 200 (Thr200), and the amide oxygen binds directly to the side chain of Glutamine 92 (Gln92) at a distance of 2.7 Å. unifi.it Furthermore, the oxime oxygen of the inhibitor is hydrogen-bonded to a water molecule, which in turn interacts with Tyrosine 7 (Tyr7) and Histidine 64 (His64). unifi.it These additional points of contact create a higher binding affinity and are responsible for the compound's exceptional potency and selectivity for hCA XII. unifi.itrcsb.org

Inhibition of hCA IX (K_i_ = 12.3 nM)

Structural Basis of Carbonic Anhydrase Inhibition

This compound, a natural product containing a primary sulfonamide group, has been identified as a potent inhibitor of human carbonic anhydrases (hCAs), a family of zinc metalloenzymes. nih.govunifi.it The structural underpinnings of its inhibitory activity have been elucidated through detailed crystallographic and biochemical studies.

To understand the binding mode of this compound, co-crystallization studies were performed with the readily crystallizable human carbonic anhydrase II (hCA II). nih.gov Furthermore, to investigate its interactions with cancer-associated isoforms, researchers engineered hCA II to mimic the active sites of hCA IX and hCA XII. nih.govunifi.it The hCA IX mimic incorporated seven amino acid substitutions (A65S, N67Q, E69T, I91L, F131V, K170E, and L204A) into the hCA II active site to replicate the binding environment of hCA IX. researchgate.net A similar strategy was employed to create the first mimic of the hCA XII active site. unifi.it

X-ray crystallography successfully determined the high-resolution structures of this compound in complex with hCA II and the hCA IX and hCA XII mimics. nih.govrcsb.org These structures, including PDB entries 5A6H for the hCA II complex, 5G03 for the hCA IX mimic complex, and 5G01 for the hCA XII mimic complex, provided the first atomic-level view of a natural product primary sulfonamide binding to carbonic anhydrases. nih.govnih.govresearchgate.net The analysis revealed that while the sulfonamide moiety occupies a similar position across the three structures, the rest of the molecule adopts a different orientation in each active site, highlighting the structural basis for its varied inhibitory profile against different isoforms. unifi.itnih.gov

The crystallographic data revealed the canonical binding mode for a sulfonamide inhibitor. researchgate.net The deprotonated primary sulfonamide group of this compound directly coordinates with the catalytic zinc ion (Zn²⁺) located at the bottom of the active site cleft. unifi.itacs.org This primary interaction is further stabilized by a network of hydrogen bonds. Specifically, the sulfonamide group forms hydrogen bonds with the side chain hydroxyl and backbone amide of the highly conserved "gatekeeper" residue, Threonine 199 (Thr199). unifi.itresearchgate.net

Beyond the core sulfonamide interactions, the extended structure of this compound engages with other residues in the active site, which accounts for its isoform-specific potency. unifi.it In the complex with hCA II, the amide nitrogen of this compound is within hydrogen bonding distance of the Thr200 side chain, and the oxime nitrogen is also close to Thr200. unifi.it The inhibitor makes multiple contacts as it extends out of the catalytic pocket, interacting with residues in both the hydrophilic and hydrophobic halves of the active site. unifi.itnih.gov For instance, the aromatic ring of the inhibitor forms hydrophobic interactions with residues like Valine 121 and Leucine 198. acs.org The distinct orientations of this compound within the active sites of hCA II, hCA IX mimic, and hCA XII mimic allow it to form a unique set of interactions with the variable outer rim residues of each isoform, explaining its potent and selective inhibition of hCA XII. unifi.itnih.gov

IsoformInhibition Constant (Kᵢ)
hCA I48.1 nM
hCA II88.0 nM
hCA IX12.3 nM
hCA XII0.79 nM
This table displays the inhibitory potency of this compound against several human carbonic anhydrase isoforms. researchgate.netnih.gov
Co-crystallization Studies with Human Carbonic Anhydrases (hCA II, hCA IX Mimic, hCA XII Mimic)

Functional Implications of Carbonic Anhydrase Inhibition in Pathophysiological Processes

The potent and selective inhibition of tumor-associated carbonic anhydrases by this compound has significant functional consequences in cancer pathophysiology, particularly concerning the tumor microenvironment and drug resistance.

Solid tumors often contain hypoxic (low oxygen) regions due to rapid and disorganized growth that outpaces the development of an adequate blood supply. acs.orgmdpi.com In response to hypoxia, cancer cells upregulate the expression of transmembrane carbonic anhydrases, primarily hCA IX and hCA XII. acs.orgnih.gov These enzymes play a crucial role in pH regulation by catalyzing the hydration of metabolically produced carbon dioxide into protons and bicarbonate ions. nih.govwikipedia.org They contribute to maintaining a relatively alkaline intracellular pH (pHi) while promoting an acidic extracellular pH (pHe). acs.orgnih.gov This reversed pH gradient is advantageous for tumor cells, promoting their proliferation and survival while hindering the function of normal cells. acs.org

By inhibiting hCA IX and hCA XII, this compound disrupts this critical pH-regulating mechanism. acs.orgresearchgate.net Inhibition of these enzymes counteracts the acidification of the tumor microenvironment. researchgate.netgriffith.edu.au This modulation of pH homeostasis can disrupt tumor cell metabolism and survival, making CA IX and CA XII attractive targets for anticancer therapies. acs.orgresearchgate.net

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, and a key mechanism is the overexpression of drug efflux pumps like P-glycoprotein (Pgp). nih.gov Pgp actively transports a wide range of chemotherapeutic drugs out of the cancer cell, reducing their intracellular concentration and cytotoxic effect. nih.gov

Recent studies have revealed a functional link between hCA XII and Pgp. acs.orgnih.gov The two proteins are often co-expressed and co-localized on the membrane of resistant cancer cells. acs.orgnih.gov The alkaline intracellular environment maintained by hCA XII activity is optimal for the ATP-dependent drug efflux function of Pgp. acs.org Pharmacological inhibition of hCA XII by compounds like this compound leads to a decrease in the intracellular pH. acs.orggriffith.edu.au This intracellular acidification indirectly impairs the ATPase activity of Pgp, thereby reducing its ability to pump drugs out of the cell. griffith.edu.au

This compound, as a potent hCA XII inhibitor, has been shown to reduce the efflux of chemotherapeutic agents and reverse Pgp-mediated drug resistance. researchgate.netresearchgate.net For example, in glioblastoma models, this compound was able to resensitize resistant cells to the drug temozolomide (B1682018) by inhibiting Pgp-mediated efflux. acs.orgoaepublish.com This strategy of targeting the tumor microenvironment's pH regulation via CA XII inhibition represents a novel approach to overcoming multidrug resistance in cancer. nih.govgriffith.edu.au

Modulation of pH Homeostasis in Hypoxic Tumor Microenvironments

Investigation of Histone Deacetylase (HDAC) Inhibition

While the psammaplin family of natural products includes potent inhibitors of histone deacetylases (HDACs), this compound itself has been evaluated and found to have no significant inhibitory activity against this class of zinc-dependent enzymes. unifi.it The primary HDAC inhibitor from this family is Psammaplin A. beilstein-journals.orgnih.gov Psammaplin A acts as a prodrug that requires the reduction of its disulfide bond to form a monomeric thiol, which then acts as the crucial zinc-binding group within the HDAC active site. beilstein-journals.org In contrast, this compound possesses a primary sulfonamide group, which is a classic zinc-binding moiety for carbonic anhydrases but not for HDACs, which typically prefer hydroxamates or thiols. unifi.itbeilstein-journals.org This highlights the distinct structure-activity relationships of psammaplin analogues against different metalloenzyme targets.

Evaluation of this compound against Metallohydrolase Targets

This compound has been evaluated for its inhibitory activity against therapeutically relevant zinc metalloenzymes, specifically the carbonic anhydrases (CAs). nih.govresearchgate.net As one of only two primary sulfonamide-containing natural products ever isolated, its interaction with this class of enzymes was a key area of investigation. nih.govunifi.it

Research demonstrated that this compound is a highly potent inhibitor of several human carbonic anhydrase (hCA) isoforms. researchgate.net It exhibits an unprecedented level of inhibition against hCA XII, a cancer-associated isoform, with a Ki (inhibition constant) of 0.79 nM. nih.gov Its activity extends to other isoforms, showing low nanomolar inhibition for hCA IX (Ki of 12.3 nM) and hCA VII, and effective inhibition of hCA I and hCA II (Ki values of 48.1 nM and 88.0 nM, respectively). researchgate.net The compound was found to be less effective against hCA VA and XIV, and it poorly inhibited hCA XIII. researchgate.net In contrast to its potent activity on carbonic anhydrases, this compound was assessed for histone deacetylase (HDAC) inhibition and showed no activity against this metalloenzyme. unifi.it

The inhibitory profile of this compound against a panel of human carbonic anhydrase isoforms is detailed below.

Specificity Profile Compared to Other Psammaplin Derivatives (e.g., Psammaplin A)

The specificity profile of this compound differs significantly from that of its well-known analogue, Psammaplin A, primarily due to their distinct chemical structures which target different classes of metalloenzymes. This compound is a potent and selective inhibitor of carbonic anhydrases, while Psammaplin A is recognized as an inhibitor of histone deacetylases (HDACs) and DNA methyltransferases. researchgate.netunimi.it

This compound: Its activity is directed towards carbonic anhydrases, driven by its primary sulfonamide group, a classic zinc-binding group for this enzyme class. researchgate.netunifi.it It displays notable isoform selectivity, with subnanomolar affinity for hCA XII. nih.gov Conversely, it has no demonstrated inhibitory activity against HDACs. unifi.it

Psammaplin A: This compound functions as a natural prodrug for HDAC inhibition. unimi.it Its symmetrical disulfide bridge is reduced intracellularly, revealing a free thiol (sulfhydryl) group. unimi.itnih.gov This thiol group is crucial for activity as it coordinates with the zinc ion in the catalytic pocket of HDAC enzymes. nih.gov The disulfide bond and the oxime functionalities are considered indispensable for its HDAC inhibitory effects. nih.gov Psammaplin A has shown selectivity for HDAC1 over other isoforms like HDAC6, HDAC7, and HDAC8. nih.gov

The table below summarizes the distinct inhibitory profiles of this compound and Psammaplin A.

Structural Determinants for the Absence of Direct HDAC Inhibitory Activity in this compound

The lack of direct histone deacetylase (HDAC) inhibitory activity in this compound is a direct consequence of its unique chemical structure compared to HDAC-inhibiting psammaplins like Psammaplin A. unifi.itnih.gov

The critical structural feature of Psammaplin A required for HDAC inhibition is its symmetrical disulfide bond. unimi.it This bond undergoes reduction within the cellular environment to unmask two monomeric thiol-containing units. nih.gov The resulting free sulfhydryl group acts as the key zinc-binding group, chelating the Zn²⁺ ion in the active site of HDACs, which is essential for enzymatic inhibition. nih.gov Studies on Psammaplin A derivatives have confirmed that the presence of the disulfide bond is indispensable for its anti-HDAC activity. nih.gov

In stark contrast, this compound does not possess a disulfide bridge. unifi.it Its structure is characterized by a primary sulfonamide group (-SO₂NH₂). unifi.it This functional group is a well-established zinc-binding motif for carbonic anhydrase inhibitors but is not the appropriate pharmacophore for inhibiting HDACs. unifi.it HDACs have a preference for other zinc-binding groups, such as the thiol group generated from Psammaplin A or the hydroxamic acid found in potent synthetic inhibitors. unifi.itunimi.it Therefore, the absence of a reducible disulfide bond and the presence of a sulfonamide group instead of a thiol precursor mean that this compound lacks the necessary structural element to engage the active site of histone deacetylases effectively.

Structure Activity Relationship Sar Studies of Psammaplin C and Its Derivatives

Elucidation of Key Pharmacophores for Carbonic Anhydrase Inhibitory Activity

The inhibitory activity of Psammaplin C against carbonic anhydrases is attributed to specific structural motifs, or pharmacophores, that interact with the enzyme's active site. X-ray crystallography and enzymatic inhibition assays have been instrumental in identifying these key components and understanding their roles in binding. unifi.itnih.govnih.gov

The primary sulfonamide group (-SO₂NH₂) is the cornerstone of this compound's carbonic anhydrase inhibitory activity. mdpi.comresearchgate.net This functional group is a well-established zinc-binding group (ZBG) that anchors the inhibitor to the enzyme's active site. mdpi.comresearchgate.net In its deprotonated, anionic form (SO₂NH⁻), the sulfonamide moiety directly coordinates with the catalytic Zn(II) ion, displacing a water molecule or hydroxide (B78521) ion that is essential for the enzyme's catalytic cycle. mdpi.comresearchgate.netnih.gov

X-ray crystal structures of this compound in complex with human (h) CA isoforms, including hCA II and mimics of hCA IX and hCA XII, have provided definitive evidence for this interaction. unifi.itnih.gov These structures reveal that the sulfonamide group is positioned adjacent to the zinc atom and establishes a canonical binding pose. unifi.it This includes the formation of crucial hydrogen bonds with the side chain of the active site residue Threonine 199 (Thr199), an interaction observed in over 200 other sulfonamide-hCA II complexes, highlighting its fundamental importance for high-affinity binding. unifi.it

Crystallographic data for the hCA II-Psammaplin C complex shows specific interactions mediated by this scaffold. unifi.it For instance, the nitrogen atom of the oxime is within hydrogen-bonding distance of the Thr200 side chain, while the oxime's hydroxyl group interacts with the carbonyl oxygen of Proline 201. unifi.it These secondary interactions, extending away from the zinc ion, help to properly orient the molecule and allow it to exploit differences in the active site topographies of various CA isoforms. This is a key factor in this compound's remarkable and unprecedented subnanomolar inhibition of the cancer-associated isoform hCA XII (Kᵢ of 0.79 nM) and its distinct inhibition profile compared to clinically used, non-selective sulfonamides like acetazolamide (B1664987). unifi.itnih.govacs.org

Influence of the Bromotyrosine-Oxime Scaffold on Binding Affinity and Selectivity

Impact of Structural Modifications on Bioactivity Profiles

Building on the understanding of this compound's key pharmacophores, researchers have undertaken the systematic design and synthesis of analogs to probe the SAR and optimize the compound's biological activity. These efforts have focused on enhancing potency, improving isoform selectivity, and developing potential therapeutic agents.

To explore the SAR of this compound, various synthetic strategies have been developed, including new and improved routes to the natural product itself. unifi.it These synthetic efforts have enabled the creation of a library of analogs where specific parts of the molecule are systematically altered. mdpi.comnih.govmdpi.com Modifications have targeted the halo-tyrosine aryl ring, the oxime functionality, and the length and nature of the connecting chain. mdpi.com For instance, a series of this compound derivatives were synthesized to investigate their potential to overcome drug resistance in glioblastoma, a study rooted in their CA inhibitory properties. mdpi.comnih.gov These synthetic endeavors are crucial for confirming the role of different structural elements and for discovering new compounds with improved properties. google.comnih.gov

A key goal of synthesizing this compound analogs is to modulate its selectivity towards specific CA isoforms, particularly the tumor-associated hCA IX and hCA XII. mdpi.comnih.gov this compound itself exhibits a notable preference for hCA XII (Kᵢ = 0.79 nM) over other isoforms such as hCA II (Kᵢ = 88.0 nM) and hCA I (Kᵢ = 48.1 nM). researchgate.netresearchgate.net

Structural modifications have been shown to significantly impact this selectivity. For example, creating an acetazolamide-type derivative of this compound resulted in a compound that is a subnanomolar hCA XII inhibitor and a low-nanomolar hCA IX inhibitor, demonstrating a shift in the selectivity profile. nih.gov In another study, a derivative featuring a thiadiazoyl sulfonamide scaffold yielded exceptionally potent inhibition of hCA XII with a Kᵢ of 0.56 nM, further enhancing the activity against this specific target. mdpi.com These findings underscore that rational structural variations based on the this compound scaffold can fine-tune the bioactivity profile, leading to highly potent and isoform-selective CA inhibitors. researchgate.netnih.gov

Data Tables

Table 1: Carbonic Anhydrase Inhibition Profile of this compound (1) and Acetazolamide (AZA)

This table presents the inhibition constants (Kᵢ) in nanomolar (nM) concentrations for this compound and the reference inhibitor Acetazolamide against a panel of human carbonic anhydrase (hCA) isoforms.

hCA IsoformThis compound (Kᵢ in nM)Acetazolamide (AZA) (Kᵢ in nM)
hCA I48.1250
hCA II88.012
hCA IV75.374.2
hCA VA15463.1
hCA VI968011.0
hCA VII1.72.5
hCA IX12.325.0
hCA XII0.795.7
hCA XIII1063016.4
hCA XIV37941.3
Data sourced from Mujumdar et al., 2016 and Capasso & Supuran, 2022. researchgate.netunifi.it

Table 2: Summary of Structure-Activity Relationship (SAR) Findings for this compound Derivatives

This table summarizes the impact of key structural modifications on the carbonic anhydrase inhibitory activity of this compound and its analogs.

Structural MoietyRole in ActivityImpact of Modification
Primary Sulfonamide Essential zinc-binding group (ZBG); anchors inhibitor in the active site. mdpi.comresearchgate.netModification or removal would abolish primary CA inhibitory activity.
Bromotyrosine-Oxime Scaffold Contributes to binding affinity and isoform selectivity through interactions with active site residues. unifi.itmdpi.comModifications to the aryl ring and oxime can modulate potency and selectivity. mdpi.com
Oxime Group Forms key hydrogen bonds with active site residues (e.g., Thr200, Pro201 in hCA II). unifi.itA free oxime group is important for high potency. nih.gov
Aminoethane Sulfonamide Chain Acts as a linker to correctly position the ZBG and the scaffold. mdpi.commdpi.comChanges in chain length or composition can alter the binding pose and affinity. mdpi.com

Optimization of Inhibitory Potency via Chemical Derivatization

The quest to enhance the therapeutic properties of this compound has led to extensive chemical derivatization studies aimed at optimizing its inhibitory potency. iipseries.org These efforts have been crucial in elucidating the structure-activity relationships (SAR) that govern the compound's biological effects, particularly as an inhibitor of carbonic anhydrases (CAs) and histone deacetylases (HDACs).

A significant body of research has focused on modifying key structural features of the psammaplin scaffold. nih.gov To build structure-activity relationships for this compound, a library of 45 derivatives was designed, synthesized, and evaluated against a panel of CA isoforms. acs.org These modifications targeted three main areas: the bromotyrosine scaffold, the oxime group, and the ethylene-sulfonamide fragment. nih.gov For instance, protecting the free oxime group with bulky substituents like benzyl (B1604629) or tetrahydropyran-2-yl groups was explored. nih.govsci-hub.se SAR data revealed that compounds with a free oxime group were significantly more potent as CA inhibitors than their protected counterparts. sci-hub.se

Another critical aspect of derivatization has been the modification of the sulfonamide portion of the molecule. This has involved changing the linker between the amide and the sulfonamide or replacing the ethylene-sulfonamide with other fragments like benzenesulfonamide (B165840) or 1,3,4-thiadiazole-2-sulfonamide. nih.gov One particularly potent derivative, compound 55 from a study, emerged from these efforts, exhibiting a subnanomolar inhibition constant (Kᵢ) of 0.56 nM against the cancer-associated isoform CA XII. acs.org This represented an improvement over the parent compound, this compound, which itself is a highly potent inhibitor with a Kᵢ of 0.79 nM against CA XII. researchgate.netmdpi.comunifi.it

The following table summarizes the inhibitory potency of this compound and some of its key derivatives against various human carbonic anhydrase (hCA) isoforms.

CompoundModificationhCA I Kᵢ (nM)hCA II Kᵢ (nM)hCA IX Kᵢ (nM)hCA XII Kᵢ (nM)
This compound (1) Parent Compound48.188.012.30.79
Compound 55 Derivative---0.56
Analog with protected oxime O-benzyl protected oxime>100008966121198.4

Data compiled from multiple sources. acs.orgresearchgate.netnih.gov

These derivatization studies have consistently shown that the primary sulfonamide group is a crucial zinc-binding group, essential for potent CA inhibition. researchgate.net Similarly, for analogs of the related Psammaplin A, the disulfide bond and the oxime functionality were found to be indispensable for HDAC inhibitory activity. nih.gov These findings underscore the fine-tuning possible through chemical synthesis, leading to analogs with enhanced potency and providing a clearer understanding of the molecular requirements for effective enzyme inhibition. nih.gov

Computational Approaches in SAR Analysis

Computational methods are integral to modern drug discovery and have been extensively applied to the study of this compound and its analogs to understand their structure-activity relationships (SAR) at a molecular level. biotech-asia.orgresearchgate.net

Molecular Docking Simulations for Predicting Ligand-Enzyme Interactions

Molecular docking is a powerful computational technique used to predict the binding mode and affinity of a ligand within the active site of a target protein. mdpi.commdpi.com For this compound and its derivatives, docking simulations have provided invaluable insights into their interactions with target enzymes like carbonic anhydrases (CAs) and histone deacetylases (HDACs). bohrium.com

In studies involving CA isoforms, docking simulations have successfully predicted the binding orientation of this compound. researchgate.net These models show the primary sulfonamide group coordinating directly with the catalytic zinc ion in the active site, a hallmark interaction for this class of inhibitors. nih.gov The simulations also reveal how the rest of the molecule orients itself within the active site gorge, with the bromotyrosine portion often forming interactions with residues at the entrance of the active site tunnel. nih.gov For instance, X-ray crystallography, complemented by computational modeling, has been used to determine the precise binding pose of this compound within mimics of the hCA IX and hCA XII active sites, confirming the predictions from docking studies. researchgate.netmdpi.com

Similarly, for analogs of the related compound Psammaplin A, docking studies on HDACs have shown that the reduced thiol form of the molecule is necessary for potent inhibition, with the thiol group chelating the active site zinc ion. unimi.itnih.gov Molecular docking and subsequent dynamics simulations of Psammaplin A analogs with HDAC1 revealed that the hydrogen of the oxime group interacts with an aspartate residue (Asp99) via a water-bridged hydrogen bond, while the para-hydroxyl group on the benzene (B151609) ring interacts with a glutamate (B1630785) residue (Glu203). nih.gov These detailed interaction maps help explain the observed SAR and guide the design of more potent and selective inhibitors.

In Silico Screening and Design of Novel this compound Analogs

In silico screening and rational drug design represent the next step, leveraging the knowledge gained from SAR and molecular docking to create novel, potentially superior analogs. biotech-asia.org This involves using computational power to design and evaluate new molecules before committing to their chemical synthesis. mdpi.com

One common strategy is scaffold hopping, where the core structure of a known inhibitor is replaced with a different but isofunctional chemical group to discover new chemotypes. nih.govacs.org Inspired by the structures of this compound (which contains a >C=NOH group) and another clinical trial candidate (SLC-0111, a benzenesulfonamide), researchers designed a novel series of inhibitors by combining these key pharmacophoric elements through a piperazine (B1678402) linker. nih.govacs.org This led to the creation of compounds with potent, low-nanomolar inhibition against various CA isoforms. nih.gov

Virtual screening of large chemical libraries is another powerful in silico technique. mdpi.com A database of compounds can be computationally screened against a pharmacophore model derived from the known binding mode of this compound. mdpi.com This process filters vast numbers of molecules to identify those that are most likely to bind to the target enzyme. The hits from this virtual screen can then be subjected to more rigorous computational analysis, like molecular docking and molecular dynamics simulations, to refine the selection before synthesis and biological testing. mdpi.com This iterative cycle of computational design, synthesis, and evaluation accelerates the discovery process, enabling the efficient exploration of chemical space to develop novel this compound analogs with improved therapeutic profiles.

Preclinical Efficacy and Therapeutic Potential of Psammaplin C

Mechanistic Investigations of Anticancer Potential through CA Inhibition in Preclinical Models

Psammaplin C, a natural product originally isolated from the marine sponge Pseudoceratina purpurea, has garnered significant attention for its potent and selective inhibition of carbonic anhydrase (CA) isoforms, particularly those associated with cancer. unifi.itontosight.ai Its primary sulfonamide group is a key feature for its biological activity, allowing it to act as a powerful inhibitor of these zinc metalloenzymes. unifi.itresearchgate.net

Impact on Tumor Microenvironment pH Regulation in Cellular Systems

Transmembrane carbonic anhydrases, specifically CA IX and CA XII, are highly overexpressed in many solid tumors, often as a result of the hypoxic conditions within the tumor microenvironment. researchgate.netmdpi.com These enzymes play a critical role in pH regulation, helping cancer cells to survive and proliferate by managing the acid stress that results from their high metabolic rate. researchgate.netnih.gov They achieve this by catalyzing the hydration of carbon dioxide to bicarbonate and protons, which contributes to the acidification of the extracellular space while maintaining a neutral intracellular pH. researchgate.netnih.gov This acidic tumor microenvironment is a hallmark of cancer and is implicated in tumor progression and metastasis. nih.govfrontiersin.org

This compound has demonstrated a remarkable ability to inhibit CA XII, a key player in this pH regulation system. unifi.itresearchgate.net By inhibiting CA XII, this compound can disrupt the cancer cells' ability to maintain pH homeostasis, leading to a less acidic tumor microenvironment. researchgate.netdovepress.com Studies have shown that inhibition of tumor-associated CAs can revert the acidification of the extracellular pH in cell cultures, bringing it from acidic (around 6.5) to a more normal physiological value (7.2-7.3). dovepress.com This disruption of pH balance is a crucial aspect of the anticancer potential of this compound.

Role in Overcoming P-glycoprotein-Mediated Drug Resistance in Preclinical Cell Lines

A significant hurdle in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of drug efflux pumps like P-glycoprotein (P-gp). researchgate.net P-gp actively transports a wide range of chemotherapeutic drugs out of cancer cells, rendering them ineffective. researchgate.net A novel strategy to combat this resistance involves targeting the tumor microenvironment's pH, as the function of P-gp is linked to the activity of CA XII. researchgate.netnih.gov

Research has revealed a co-expression and association between CA XII and P-gp in cancer cells, particularly in glioblastoma. researchgate.netnih.gov The inhibition of CA XII by this compound has been shown to indirectly reduce the activity of P-gp. nih.govoaepublish.com This mechanism was demonstrated in preclinical models of non-small cell lung carcinoma (NCI-H460/R) and glioblastoma (U87-TxR) cells, which are resistant to conventional chemotherapy. researchgate.net By inhibiting CA XII, this compound effectively hinders the efflux of chemotherapeutic agents, thereby re-sensitizing resistant cancer cells to these drugs. researchgate.netnih.govmdpi.com

Synergistic Effects with Chemotherapeutic Agents (e.g., Temozolomide) in In Vitro Models

The ability of this compound to counteract P-gp-mediated drug resistance makes it a prime candidate for combination therapies. researchgate.netoaepublish.com Studies have specifically investigated its synergistic effects with temozolomide (B1682018) (TMZ), the standard-of-care chemotherapeutic agent for glioblastoma. researchgate.netaacrjournals.org In vitro models using primary glioblastoma neurospheres that co-express CA XII and P-gp have shown that this compound can re-sensitize these cells to TMZ. researchgate.netnih.gov

The combination of this compound and TMZ has been shown to be more effective at inhibiting cancer cell growth than either agent alone. nih.govresearchgate.net This synergistic effect is attributed to this compound's inhibition of CA XII, which in turn reduces the P-gp-mediated efflux of TMZ, leading to higher intracellular concentrations of the chemotherapeutic drug. researchgate.netmdpi.comresearchgate.net This effect was observed to be independent of other known TMZ resistance factors. researchgate.netnih.gov

In Vivo Preclinical Efficacy Studies

The promising in vitro results of this compound have been further validated in in vivo preclinical models, particularly in the context of glioblastoma, a notoriously difficult-to-treat brain tumor. oaepublish.comneurologylive.com

Glioblastoma Animal Models: Reversal of Multidrug Resistance

In animal models of glioblastoma, the co-administration of this compound with TMZ has demonstrated a significant ability to overcome multidrug resistance. researchgate.netoaepublish.comoaepublish.com Orthotopic xenografts of temozolomide-resistant primary glioblastoma neurospheres in mice showed resistance to TMZ-only treatment. oaepublish.com However, the combination therapy of this compound and TMZ led to a significant increase in the efficacy of the chemotherapy. nih.govoaepublish.com This confirms the in vitro findings that this compound can effectively reverse P-gp-mediated drug resistance in a live animal model. researchgate.netoaepublish.com

Assessment of Compound Combinations on Tumor Progression and Survival in Animal Models

Compound Inhibition Data

CompoundTarget EnzymeInhibition Constant (Ki)
This compoundhCA I48.1 nM researchgate.net
This compoundhCA II88.0 nM researchgate.net
This compoundhCA IX12.3 nM researchgate.net
This compoundhCA XII0.79 nM unifi.itresearchgate.netoaepublish.com
Compound 5CA XII0.56 nM oaepublish.com

Other Investigated Preclinical Bioactivities of this compound Analogs

While the primary focus of recent research on this compound has been its potent and selective inhibition of carbonic anhydrase for anti-cancer applications, the broader family of psammaplin compounds, from which this compound is derived, is recognized for a variety of biological activities. nih.govmdpi.com The parent compound, Psammaplin A, is particularly noted for its antimicrobial properties. nih.govmdpi.com Investigations into analogs have explored these wider therapeutic possibilities, although specific data on this compound remains limited in these areas compared to its role as an enzyme inhibitor.

Evaluation of Antimicrobial Potential (if specific to C or its direct analogs beyond general psammaplins)

The psammaplin class of bromotyrosine derivatives is generally acknowledged for its antimicrobial and antiproliferative bioactivities. nih.govmdpi.com Specifically, Psammaplin A has demonstrated significant antibacterial activity, primarily against Gram-positive bacteria such as Staphylococcus aureus (SA) and methicillin-resistant Staphylococcus aureus (MRSA). nih.govmdpi.com This activity is attributed to mechanisms including the inhibition of DNA gyrase and bacterial DNA synthesis. nih.govmdpi.com

Direct and specific evaluations of this compound's antimicrobial potential are not extensively detailed in the available scientific literature. However, it is categorized within this biologically active family of compounds and has been noted to possess general antibacterial and antifungal properties. nih.gov One study identified this compound as having potent activity against marine microalgae, reporting Minimum Inhibitory Concentration (MIC) values of 0.14 µM. semanticscholar.org

To explore the therapeutic potential of the psammaplin scaffold, various synthetic analogs, primarily based on the Psammaplin A structure, have been developed and tested. These studies reveal that structural modifications can yield compounds with enhanced antibacterial potency. For instance, a series of heterodimeric derivatives, which combine a psammaplin-like structure with other chemical groups, showed greater antibacterial activity than the parent Psammaplin A. mdpi.com

CompoundDescriptionOrganismMIC (μg/mL)Reference
Psammaplin AParent Natural ProductSA/MRSA5.47 mdpi.com
Analog 23Heterodimeric Psammaplin A AnalogSA/MRSA1.22 mdpi.com
Analog 24Heterodimeric Psammaplin A AnalogSA/MRSA2.43 mdpi.com
Analog 25Heterodimeric Psammaplin A AnalogSA/MRSA1.61 mdpi.com
Analog 30Heterodimeric Psammaplin A AnalogMRSA0.09 mdpi.com
Analog 31Heterodimeric Psammaplin A AnalogMRSA0.11 mdpi.com

This table presents the Minimum Inhibitory Concentration (MIC) values of Psammaplin A and several of its synthetic heterodimeric analogs against Staphylococcus aureus (SA) and/or Methicillin-Resistant Staphylococcus aureus (MRSA). The data illustrates the potential for developing potent antibacterial agents from the psammaplin chemical scaffold.

Assessment of Antitubercular Activity (if specific to C or its direct analogs)

There is currently a lack of published scientific research specifically evaluating the antitubercular activity of this compound or its direct analogs against Mycobacterium tuberculosis. While other marine-derived bromotyrosine derivatives, such as fistularin-3 and 11-deoxyfistularin-3, have shown activity against M. tuberculosis, indicating that this class of compounds may be a source of potential antitubercular leads, no specific data for this compound has been reported. ufba.br The research focus for this compound has remained predominantly on its anticancer properties via carbonic anhydrase inhibition. nih.gov

Advanced Research Methodologies Applied to Psammaplin C Studies

High-Resolution Protein X-ray Crystallography for Ligand-Enzyme Complex Analysis

High-resolution protein X-ray crystallography has been an indispensable tool in elucidating the precise binding mode of Psammaplin C to its enzyme targets. This technique provides an atomic-level view of the ligand-enzyme complex, revealing the specific interactions that govern binding affinity and selectivity.

Researchers have successfully determined the co-crystal structures of this compound in complex with human carbonic anhydrases (hCAs). researchgate.net To facilitate this, the easily crystallized hCA II isoform was engineered to mimic the active sites of cancer-associated isoforms hCA IX and hCA XII. researchgate.netrcsb.org This approach allowed for the determination of this compound's binding pose within these therapeutically relevant enzymes to high resolutions, such as 1.35 Å and 1.57 Å. rcsb.org

The crystallographic data revealed that, consistent with other sulfonamide inhibitors, the deprotonated sulfonamide moiety of this compound coordinates directly with the catalytic zinc ion in the enzyme's active site. researchgate.net Furthermore, the analysis detailed key hydrogen bond interactions with "gatekeeper" residues, such as Thr199, which are crucial for inhibitor binding. researchgate.net These structural insights are fundamental for understanding the compound's potent inhibitory activity and for guiding the rational design of new, even more effective inhibitors.

Table 1: X-ray Crystallography Data for this compound in Complex with hCA II

PDB ID Resolution (Å) R-Value Work R-Value Free Macromolecule
5G03 1.35 0.128 0.160 Carbonic anhydrase II
5A6H 1.57 0.145 0.193 Carbonic anhydrase II

Data sourced from the RCSB Protein Data Bank. rcsb.org

Enzyme Kinetic Studies (e.g., K_i_ Determinations, Steady-State Kinetics) for Inhibition Profiling

Enzyme kinetic studies are crucial for quantifying the potency and selectivity of an inhibitor. For this compound, steady-state kinetics have been employed to determine its inhibition constants (K_i_) against a panel of physiologically important hCA isoforms. researchgate.net These experiments measure the rate of an enzyme-catalyzed reaction in the presence of varying concentrations of the inhibitor, allowing for the calculation of its binding affinity.

Kinetic analyses have demonstrated that this compound is a highly potent and selective inhibitor of specific hCA isoforms. researchgate.net It shows remarkable, subnanomolar inhibition of the cancer-associated isoform hCA XII (K_i_ of 0.79 nM) and low nanomolar inhibition of hCA IX (K_i_ of 12.3 nM). researchgate.net Its potency against hCA I and hCA II is comparatively lower, indicating a desirable selectivity profile. researchgate.net This selectivity is a critical attribute for a therapeutic agent, as it can minimize off-target effects. The potent inhibition of hCA XII is among the strongest ever reported for this isozyme. researchgate.netunifi.it

Table 2: Inhibition Profile of this compound against Human Carbonic Anhydrase Isoforms

Enzyme Isoform Inhibition Constant (K_i_)
hCA I 48.1 nM
hCA II 88.0 nM
hCA IX 12.3 nM
hCA XII 0.79 nM

Data represents the measure of the inhibitor's binding affinity. researchgate.net

Cell-Based Assays for Investigating Cellular Responses (e.g., pH regulation, drug efflux)

To move beyond in vitro enzyme inhibition and understand the effects of this compound in a biological context, researchers utilize cell-based assays. These assays investigate how the compound affects cellular processes and can reveal mechanisms relevant to disease states, such as cancer.

A key finding from cell-based studies is linked to this compound's potent inhibition of hCA XII. oaepublish.com The enzyme hCA XII is often overexpressed in cancer cells and plays a role in regulating intracellular and extracellular pH. researchgate.netoaepublish.com It is also frequently co-expressed with the P-glycoprotein (Pgp) drug efflux pump, a major cause of multidrug resistance (MDR) in cancer. oaepublish.com Studies have shown that inhibitors of hCA XII, like this compound, can lower the intracellular pH. oaepublish.com This change in pH can indirectly impair the activity of the Pgp transporter, thereby reducing the efflux of chemotherapeutic drugs from the cancer cell. oaepublish.com This mechanism suggests a promising strategy for overcoming MDR, where a CA XII inhibitor could be used in combination with standard chemotherapies to restore their efficacy in resistant tumors. oaepublish.com

Advanced Spectroscopic Techniques for Structural Elucidation of Synthetic Intermediates and Products (e.g., NMR, Mass Spectrometry)

The synthesis of this compound and its analogues is essential for confirming its structure and for creating new derivatives for structure-activity relationship (SAR) studies. unifi.itsemanticscholar.org Advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), are fundamental to this process.

Throughout a synthetic route, these methods are used to verify the structure of each intermediate and the final product. semanticscholar.orgnih.gov Mass spectrometry provides the molecular weight and formula of a compound, confirming that the correct atoms have been assembled. nih.govuni-duesseldorf.de NMR spectroscopy (including 1H, 13C, and 2D techniques like COSY and HMBC) provides detailed information about the chemical environment of individual atoms and their connectivity, allowing for unambiguous structural determination. nih.gov For instance, NMR was used to confirm the (E)-stereochemistry of the oxime functionality in a synthetic analogue of Psammaplin A, which shares the core structure of this compound. semanticscholar.orgmdpi.com These techniques ensure the chemical integrity of the synthesized molecules used in biological and crystallographic studies. unifi.itnih.gov

Future Directions and Translational Research Perspectives

Exploration of Novel Psammaplin C Analogs for Enhanced Target Selectivity and Potency

Researchers have systematically modified the core structure of this compound to understand the structure-activity relationships (SAR). Key modifications have targeted the disulfide bridge, the oxime moiety, and the bromotyramine units, which are all considered crucial for its biological function. For instance, some studies have focused on creating simplified synthetic analogs that are easier to produce while retaining or even improving upon the bioactivity of the natural product. These investigations are critical for developing derivatives with improved pharmacological profiles, paving the way for more effective and targeted therapeutic agents.

Targeting Specific Carbonic Anhydrase Isoforms for Precision Therapeutic Intervention

While initially recognized for its impact on epigenetic regulators, the therapeutic reach of this compound and its derivatives is expanding to other enzyme families, notably carbonic anhydrases (CAs). These enzymes are involved in numerous physiological processes, and their dysregulation has been linked to various diseases, including cancer.

The ability to selectively inhibit specific CA isoforms is a significant goal in modern drug development, as it allows for precision therapeutic intervention with potentially fewer side effects. A related compound, Psammaplin A, has demonstrated potent inhibitory activity against several human CA isoforms, including hCA I, II, IV, and IX. This has fueled interest in assessing this compound and its synthetic analogs for their potential as selective CA inhibitors. By understanding the specific interactions between this compound derivatives and the active sites of different CA isoforms, researchers aim to design new molecules with high selectivity, offering a promising avenue for targeted therapies.

Development of this compound-Inspired Bifunctional or Hybrid Therapeutic Agents

The dual inhibitory action of this compound against both HDACs and DNMTs has sparked the innovative development of bifunctional or hybrid therapeutic agents. These novel molecules are engineered to engage multiple disease-related targets simultaneously, which can result in synergistic therapeutic effects and a reduced likelihood of drug resistance.

The design of these hybrid agents involves integrating the key pharmacophoric elements of this compound with other bioactive components. For example, the bromotyramine-derived portion of this compound, which is responsible for HDAC inhibition, can be chemically linked to another molecular entity known to inhibit a different cancer-promoting pathway. The development of such multi-targeted agents inspired by this compound represents a cutting-edge approach in drug discovery, particularly for complex diseases like cancer where combination therapies are often more effective.

Advanced Preclinical Development of Optimized this compound Derivatives

The translation of a promising laboratory compound into a clinically viable drug necessitates rigorous and comprehensive preclinical development. For this compound and its optimized derivatives, this phase involves extensive evaluation to confirm their therapeutic efficacy and to characterize their drug-like properties.

A central component of this preclinical work is the chemical optimization of lead compounds to enhance their potency, selectivity, and pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME). Medicinal chemists can introduce strategic modifications to the this compound scaffold to improve its stability within biological systems and enhance its bioavailability.

Following optimization, these derivatives undergo a battery of in vitro and in vivo assessments. In vitro studies in cell cultures are used to verify their mechanism of action and biological activity. Subsequent in vivo studies in animal models are crucial for evaluating their effectiveness in a living organism and for gathering initial safety data. These advanced preclinical investigations are indispensable for selecting the most promising this compound derivatives to advance into human clinical trials.

Q & A

Q. What are the primary enzymatic targets of Psammaplin C, and how are these inhibitory activities quantified in vitro?

this compound primarily inhibits carbonic anhydrase XII (hCA XII) with a K_i value of 0.79 nM, as determined via competitive enzyme assays using recombinant isoforms . Additionally, it reduces temozolomide efflux by blocking P-glycoprotein (Pgp) activity, measured through fluorescence-based transport assays in glioblastoma neurospheres . Methodologically, researchers employ:

  • Enzyme kinetics : Dose-response curves to calculate IC50 or K_i values.
  • Cellular efflux assays : Rhodamine-123 or calcein-AM fluorescence to quantify Pgp inhibition.
  • Data validation : Comparative analysis with known inhibitors (e.g., acetazolamide for hCA XII) to confirm specificity.

Q. How does this compound enhance chemotherapeutic efficacy in glioblastoma models?

this compound sensitizes glioblastoma cells to temozolomide by inhibiting Pgp-mediated drug efflux, as demonstrated in primary neurosphere cultures . Key steps include:

  • Co-treatment protocols : Administering this compound (1–10 µM) with temozolomide to measure synergistic cytotoxicity via WST-8 viability assays .
  • Flow cytometry : Quantifying intracellular drug accumulation post-Pgp inhibition.
  • In vivo validation : Xenograft models to assess tumor regression and survival endpoints.

Advanced Research Questions

Q. What structural features of this compound contribute to its selectivity for hCA XII over other isoforms, and how can structure-activity relationship (SAR) studies optimize this?

The oxime functionality and bromotyrosine-derived scaffold are critical for isoform selectivity. SAR studies on indole-based analogs (e.g., UVI5008) reveal that modifying the oxime group enhances HDAC1 inhibition (IC50 = 0.9 nM) while retaining hCA XII activity . Methodological approaches include:

  • Molecular docking : Mapping interactions between this compound and hCA XII’s active site.
  • Analog synthesis : Replacing bromophenol units with indole rings to improve cellular permeability .
  • Selectivity profiling : Screening against hCA I, II, IX, and XIV isoforms to identify off-target effects.

Q. How can researchers resolve contradictions in the reported epigenetic effects of Psammaplin derivatives?

While Psammaplin A was initially reported as a dual HDAC/DNMT inhibitor, subsequent studies found no DNMT inhibition, highlighting assay-dependent variability . To address discrepancies:

  • Comparative assays : Use identical enzyme sources (e.g., recombinant DNMT1 vs. nuclear extracts).
  • Prodrug activation : Test reduced (monomeric) vs. oxidized (dimeric) forms, as bioactivity depends on cellular redox states .
  • Epigenetic profiling : ChIP-seq or RNA-seq to correlate HDAC inhibition with histone acetylation (e.g., H3K9ac) without DNMT-driven methylation changes .

Q. What models best evaluate the dual inhibitory effects of this compound on enzyme activity and drug efflux?

  • In vitro :
  • 3D neurospheres : Mimic glioblastoma stem cell resistance mechanisms .
  • Co-culture systems : Incorporate endothelial cells to study blood-brain barrier penetration.
    • In vivo :
  • Orthotopic xenografts : Monitor temozolomide pharmacokinetics and tumor hCA XII/Pgp expression via immunohistochemistry .
  • Metabolomics : LC-MS to track this compound distribution and metabolite formation.

Methodological Recommendations

  • Experimental Design : Use orthogonal assays (e.g., enzymatic + cellular) to confirm target engagement.
  • Data Contradiction Analysis : Replicate studies under standardized conditions (e.g., redox status, cell type).
  • Translational Relevance : Prioritize models recapitulating tumor microenvironment complexity (e.g., hypoxia for hCA IX/XII upregulation).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Psammaplin C
Reactant of Route 2
Reactant of Route 2
Psammaplin C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.